molecular formula C12H16ClN3O B4876944 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide

Cat. No. B4876944
M. Wt: 253.73 g/mol
InChI Key: HKCMBDABENUXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been studied extensively for its effects on the central nervous system.

Mechanism of Action

MCPP acts as a partial agonist at serotonin receptors, particularly at the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. The exact mechanism of action of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of serotonin in the brain.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and cognition. These effects are thought to be mediated by the activation of serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in lab experiments is its ability to selectively activate serotonin receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is its potential for off-target effects. It may also have different effects depending on the dose and route of administration used.

Future Directions

There are several areas of future research that could be explored with 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide. These include:
1. Further studies on the mechanism of action of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide and its effects on serotonin receptors.
2. Investigation of the potential therapeutic uses of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in the treatment of depression, anxiety, and other psychiatric disorders.
3. Development of new compounds based on the structure of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide for use in scientific research.
4. Exploration of the potential use of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide as a tool for studying the role of serotonin in the regulation of appetite and metabolism.
5. Investigation of the potential use of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in the treatment of obesity and other metabolic disorders.
Conclusion:
In conclusion, 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is a psychoactive drug that has been extensively studied for its effects on the central nervous system. It has been used in research to understand the role of serotonin receptors in various physiological and pathological conditions. Its mechanism of action involves the activation of serotonin receptors and inhibition of serotonin reuptake. 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several areas of future research that could be explored with 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide, including the development of new compounds and investigation of its potential therapeutic uses.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with N-methylcarboxamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide. The purity of the compound is crucial for its use in scientific research.

Scientific Research Applications

MCPP has been extensively studied for its effects on the central nervous system. It has been used in research to understand the role of serotonin receptors in various physiological and pathological conditions. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCMBDABENUXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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